Methyl 2-oxopyrrolidine-3-carboxylate

Overview

Description

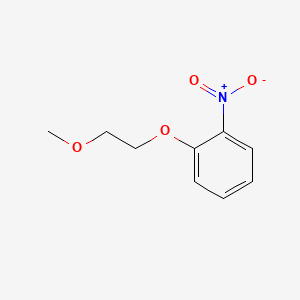

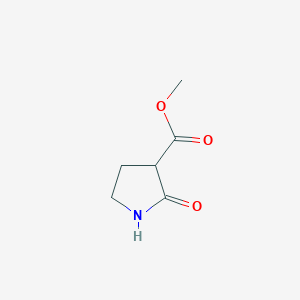

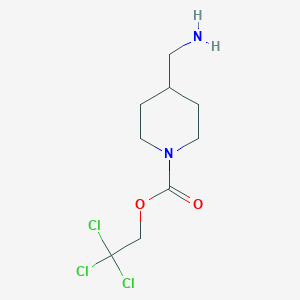

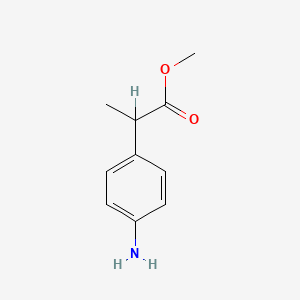

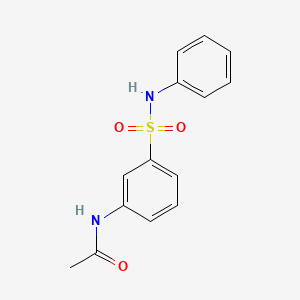

Methyl 2-oxopyrrolidine-3-carboxylate, also known as MOPC or 2-oxopyrrolidine-3-carboxylic acid methyl ester, is an organic compound that is a derivative of pyrrolidine. It is a white solid that is soluble in water, alcohol, and ether. It is used in laboratory experiments as a reagent in organic synthesis, as a catalyst in biochemistry, and as a starting material in the production of some pharmaceuticals.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Methyl 2-oxopyrrolidine-3-carboxylate: is a valuable scaffold in drug discovery due to its pyrrolidine ring, which is widely used by medicinal chemists to create compounds for treating human diseases . The pyrrolidine ring’s non-planarity and sp3 hybridization allow for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and enhancing three-dimensional coverage .

Synthesis of Biologically Active Compounds

This compound serves as a key precursor in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . Its derivatives, particularly aryl-substituted esters, are of interest as potentially biologically active compounds and as precursors in the synthesis of new pharmacologically active substances with low toxicity .

Neuroprotective Activity

In combination with 2-pyrrolidone, derivatives of Methyl 2-oxopyrrolidine-3-carboxylate exhibit neuroprotective activity . This is particularly relevant in the context of neurodegenerative diseases where protective agents can play a crucial role in therapy.

Structural Biology and Protein Interaction Studies

The crystal structure analysis of compounds derived from Methyl 2-oxopyrrolidine-3-carboxylate can reveal the formation of various types of hydrogen bonds, which is essential for understanding protein-ligand interactions . This information is vital for the design of new drugs with targeted effects.

Enzymatic Lactamization Studies

The lactam of glutamic acid, which is structurally related to Methyl 2-oxopyrrolidine-3-carboxylate , plays a significant role in the activity of living cells. Studying the reversible enzymatic lactamization that forms pyroglutamic acid can provide insights into cellular mechanisms and metabolic pathways .

Material Science Research

The versatility of Methyl 2-oxopyrrolidine-3-carboxylate extends to material science, where its derivatives can be used to create “carba” pseudo-dipeptide units. These units are essential in developing new materials with unique properties, such as enhanced durability or specialized conductivity .

Mechanism of Action

Target of Action

Methyl 2-oxopyrrolidine-3-carboxylate is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, may influence the compound’s interaction with its targets and any resulting changes .

Biochemical Pathways

It’s known that the pyrrolidine ring and its derivatives are key chiral precursors in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . This suggests that Methyl 2-oxopyrrolidine-3-carboxylate may affect various biochemical pathways.

Result of Action

It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at room temperature . This suggests that certain environmental conditions may affect the compound’s stability and efficacy.

properties

IUPAC Name |

methyl 2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-7-5(4)8/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDDWABERUPPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406179 | |

| Record name | Methyl 2-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxopyrrolidine-3-carboxylate | |

CAS RN |

22049-95-2 | |

| Record name | Methyl 2-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate](/img/structure/B1608984.png)